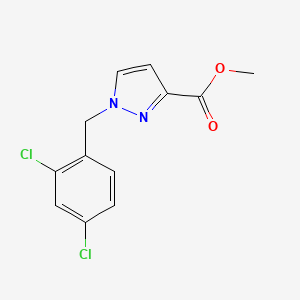

methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H10Cl2N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name |

methyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)11-4-5-16(15-11)7-8-2-3-9(13)6-10(8)14/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGSRLYYOVNSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with methyl 1H-pyrazole-3-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

This reaction is critical for generating intermediates used in amidation and condensation pathways .

Aminolysis to Form Amides

The ester reacts with primary and secondary amines to produce carboxamides, a reaction pivotal in medicinal chemistry:

These amides exhibit enhanced biological activity compared to the parent ester .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-methanol | 78% | |

| NaBH₄/I₂ | THF, 25°C, 2h | 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-methanol | 65% |

The resulting alcohol serves as a precursor for further oxidation or alkylation .

Condensation Reactions

The ester participates in condensations with active methylene compounds and nucleophiles:

Aldol Condensation

Reaction with acetylferrocene under basic conditions:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylferrocene | NaOH, EtOH, 25°C, 4h | 3-(1-(2,4-Dichlorobenzyl)-1H-pyrazol-3-yl)-1-ferrocenylprop-2-en-1-one | 55% |

Hydrazone Formation

Reaction with hydrazine hydrate:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 8h | 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carbohydrazide | 89% |

Nucleophilic Aromatic Substitution

The 2,4-dichlorobenzyl group undergoes substitution under stringent conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 24h | 1-(2-Methoxy-4-chlorobenzyl)-1H-pyrazole-3-carboxylate | 34% |

This reaction is limited due to the deactivating nature of chlorine substituents.

Case Study: Antifungal Activity of Derivatives

Pyrazole-3-carboxamides derived from this compound show notable biological activity:

| Derivative | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) | Candida albicans | 31.25 | |

| N-(2-Fluorobenzyl) | Aspergillus fumigatus | 62.5 |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's structure allows it to interact with bacterial cell components, leading to inhibition of growth and replication.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structural characteristics enable it to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammation.

Cancer Therapy Potential

this compound has been explored for its potential in cancer therapy. Research indicates that it may induce cytotoxicity in cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer drug.

Agrochemical Applications

Pesticidal Activity

The compound's unique structure contributes to its potential use as an agrochemical. Studies have shown that this compound exhibits insecticidal properties against common agricultural pests. Its effectiveness in disrupting pest life cycles suggests that it could serve as a key ingredient in developing environmentally friendly pesticides .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Step 1: Formation of the pyrazole ring through condensation reactions.

- Step 2: Introduction of the 2,4-dichlorobenzyl group via alkylation.

- Step 3: Esterification to form the final product.

These methods highlight the compound's versatility and the potential for creating derivatives with enhanced biological activity or different properties .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Similar pyrazole structure but different substituents | Antimicrobial properties |

| Methyl 5-nitro-1H-pyrazole-3-carboxylate | Lacks dichlorobenzyl substituent | Less potent than this compound |

| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | Different substitution pattern | Varies in activity compared to target compound |

This comparative analysis illustrates the unique biological activities associated with this compound due to its specific substituents .

Case Studies

Several case studies have documented the applications of this compound:

- Case Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, providing a promising avenue for new antibiotic development.

- Investigation into Anti-inflammatory Mechanisms: Another research effort focused on understanding how this compound modulates inflammatory pathways at the molecular level, revealing insights into its potential therapeutic applications for chronic inflammatory diseases.

These case studies reinforce the compound's relevance in contemporary scientific research and its potential impact on drug development strategies.

Mechanism of Action

The mechanism of action of methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

- 2,4-Dichlorobenzyl alcohol

- N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Uniqueness

Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2,4-dichlorobenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a specific chemical structure characterized by the presence of a pyrazole moiety and a dichlorobenzyl group. The molecular formula is C12H10Cl2N2O2, and its structural characteristics can be analyzed using techniques such as X-ray crystallography, which provides insights into its spatial arrangement and potential interactions with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. Notably, it has shown promising activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 9 | Bacillus subtilis | 1 µg/mL |

| 10 | Staphylococcus aureus | 5 µg/mL |

| 11 | Mycobacterium smegmatis | 62 µg/mL |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. The MIC values suggest that it may be more effective than traditional antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines.

Case Study: Synergistic Effects with Doxorubicin

In a study investigating the combination of pyrazole derivatives with doxorubicin, it was found that compounds containing bromine and chlorine substituents enhanced the cytotoxic effects in MDA-MB-231 breast cancer cells. This suggests a synergistic interaction that could improve treatment outcomes in specific cancer subtypes .

Enzyme Inhibition Studies

This compound has been assessed for its enzyme inhibitory properties. For instance, it has demonstrated inhibition of xanthine oxidase (XO), an important enzyme in purine metabolism.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 3d | Xanthine Oxidase | 72.4 |

| 3e | Xanthine Oxidase | 75.6 |

The moderate inhibitory activity against XO suggests potential applications in conditions related to hyperuricemia and gout .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Studies indicate that modifications to the pyrazole ring and substituents significantly influence their biological efficacy.

Key Findings from SAR Studies

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves condensation and cyclization reactions . A general approach includes:

- Step 1 : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core.

- Step 2 : Introducing the 2,4-dichlorobenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Esterification or transesterification to finalize the methyl carboxylate group. Optimization of reaction time, temperature, and solvent polarity (e.g., acetonitrile vs. DMSO) can improve yields .

Q. How can the structural integrity of this compound be confirmed experimentally?

- X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous pyrazole carboxylates .

- NMR spectroscopy : Key signals include the methyl ester (δ ~3.8–3.9 ppm in H NMR), pyrazole ring protons (δ ~6.5–7.5 ppm), and dichlorobenzyl aromatic protons (δ ~7.2–7.8 ppm) .

- FT-IR : Look for ester C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What analytical techniques are suitable for assessing purity and stability?

- HPLC/LC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) .

- TGA/DSC : Evaluate thermal stability; pyrazole derivatives often decompose above 200°C .

- Accelerated stability studies : Monitor degradation under high humidity (75% RH) and elevated temperature (40°C) for 4 weeks .

Q. What biological screening strategies are applicable for this compound?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Enzyme inhibition studies : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole substitution be addressed?

- Electronic and steric control : The 2,4-dichlorobenzyl group directs electrophilic substitution to the pyrazole’s N1 position. Use DFT calculations to predict reactive sites .

- Catalytic optimization : Pd-mediated cross-coupling or photoredox catalysis can enhance selectivity for C5 functionalization .

Q. How to resolve contradictions in reported synthetic yields for analogs?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, temperature, stoichiometry) to identify critical factors. For example, shows that substituent electronegativity impacts cyclization efficiency.

- In-situ monitoring : Use Raman spectroscopy or inline NMR to track intermediate formation and adjust reaction conditions dynamically .

Q. What computational tools predict this compound’s interaction with biological targets?

Q. What challenges arise during scale-up from milligram to gram synthesis?

- Solvent selection : Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to improve safety and waste management .

- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.